molecular formula C11H9Br2N B13155463 1,4-Dibromo-7-ethylisoquinoline

1,4-Dibromo-7-ethylisoquinoline

Cat. No.: B13155463
M. Wt: 315.00 g/mol
InChI Key: XZHVXJFYHKNLGO-UHFFFAOYSA-N
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Description

1,4-Dibromo-7-ethylisoquinoline is a halogenated isoquinoline derivative characterized by bromine substituents at positions 1 and 4 of the aromatic ring and an ethyl group at position 5. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and their substituted derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and central nervous system modulation properties . The bromine atoms in this compound likely enhance its electrophilic reactivity and molecular weight, while the ethyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C11H9Br2N

Molecular Weight

315.00 g/mol

IUPAC Name

1,4-dibromo-7-ethylisoquinoline

InChI

InChI=1S/C11H9Br2N/c1-2-7-3-4-8-9(5-7)11(13)14-6-10(8)12/h3-6H,2H2,1H3

InChI Key

XZHVXJFYHKNLGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CN=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-7-ethylisoquinoline typically involves the bromination of 7-ethylisoquinoline. One common method is the selective bromination using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require controlled temperatures to ensure selective bromination at the 1 and 4 positions of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-7-ethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,4-Dibromo-7-ethylisoquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-7-ethylisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Halogen vs. Other Functional Groups

  • Bromine vs. Chlorine/Methoxy: Bromine’s higher atomic weight and polarizability compared to chlorine (e.g., Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate ) or methoxy groups (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ) increase molecular volume and van der Waals interactions. This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.
  • Ethyl vs.

Table 1: Comparative Physicochemical Data of Analogous Isoquinolines

Compound Name Substituents Melting Point (°C) Key ¹H NMR Signals (δ, ppm) Reference
Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate 1-Me, 3-COOEt, 7-Cl 145–147 1.35 (t, 3H, CH₂CH₃)
Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate 1-Me, 3-COOEt, 7-CF₃ 132–134 4.40 (q, 2H, COOCH₂)
5,7-Dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one 5,7-Br, 3,3-diMe (acridine) 210–212 2.45 (s, 6H, (CH₃)₂C)
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 1-Me, 6,7-OMe Not reported 3.85 (s, 6H, OCH₃)

Trends :

  • Brominated derivatives (e.g., acridine analog ) exhibit higher melting points due to increased molecular rigidity and halogen-driven crystal packing.
  • Ethyl esters (e.g., COOEt in ) show distinct ¹H NMR signals for ethyl protons (~1.35 ppm for CH₃), while methoxy groups resonate near 3.85 ppm .

Aromatic vs. Partially Saturated Isoquinolines

  • 1,4-Dibromo-7-ethylisoquinoline retains full aromaticity, favoring planar interactions with biological targets like DNA or enzymes.
  • Tetrahydroisoquinolines (e.g., antitumor compound 6 in ) incorporate saturated rings, enhancing solubility but reducing π-π stacking interactions critical for intercalation.

Bromine Positioning and Electronic Effects

  • Comparatively, bromine on benzyl substituents (e.g., 1-[(2-bromo-4,5-dimethoxyphenyl)methyl] derivatives in ) localizes electron withdrawal away from the isoquinoline core, moderating reactivity .

Biological Activity

1,4-Dibromo-7-ethylisoquinoline is a synthetic compound derived from isoquinoline, a bicyclic structure that is prevalent in various natural products and exhibits significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

Property Value
Molecular FormulaC11H10Br2N
Molecular Weight303.01 g/mol
IUPAC NameThis compound
StructureStructure

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study conducted on human breast cancer cells revealed that the compound significantly reduced cell viability and promoted cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes within pathogens and cancer cells.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage in cellular environments.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.

Study 2: Cancer Cell Line Analysis

In another study focusing on human breast cancer cells (MCF-7), treatment with this compound resulted in a decrease in cell proliferation by approximately 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

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